L-Fucose

Catalog No.
S3318561
CAS No.
87-96-7
M.F
C6H12O5
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Fucose

CAS Number

87-96-7

Product Name

L-Fucose

IUPAC Name

(3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1

InChI Key

SHZGCJCMOBCMKK-DHVFOXMCSA-N

SMILES

CC1C(C(C(C(O1)O)O)O)O

Solubility

985 mg/mL

Synonyms

alpha Fucose, alpha-Fucose, Deoxygalactose, Fucose

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)O)O)O

Description

The exact mass of the compound L-Fucose is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 985 mg/ml. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Deoxy Sugars. It belongs to the ontological category of fucopyranose in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

L-Fucose is a hexose deoxy sugar with the chemical formula C₆H₁₂O₅. It is characterized by the absence of a hydroxyl group at the 6-position, distinguishing it from other six-carbon sugars and giving it a deoxy configuration. The compound exists primarily in the L-configuration and is a fundamental component of various glycan structures, including N-linked glycans found on mammalian, insect, and plant cell surfaces . L-Fucose plays a crucial role in biological processes such as cell recognition and signaling.

, primarily through the action of enzymes like L-fucose isomerase. This enzyme catalyzes the reversible conversion of L-fucose to L-fuculose, facilitating its interconversion within metabolic pathways . Additionally, L-fucose can undergo fucosylation, where it is added to other sugars or proteins, impacting their biological functions and interactions .

L-Fucose exhibits various biological activities, including:

  • Antitumor Properties: Research indicates that L-fucose can inhibit tumor growth and metastasis by modulating immune responses .
  • Microbial Virulence Regulation: It plays a role in the virulence of certain pathogens by influencing their adhesion to host cells .
  • Intestinal Health: L-fucose has been linked to beneficial effects on gut health, potentially alleviating intestinal diseases .

L-Fucose can be synthesized through several methods:

  • Enzymatic Synthesis: Utilizing enzymes such as L-fucose isomerase allows for the conversion of substrates like L-fuculose into L-fucose. This method is advantageous due to its specificity and efficiency under mild conditions .
  • Chemical Synthesis: Various chemical pathways have been developed to produce L-fucose derivatives, which can enhance its properties for specific applications .

Studies have shown that L-fucose interacts with various biological molecules. For example:

  • Fucosylation of Antibodies: Modifying antibodies with fucose can significantly alter their binding affinity to receptors on immune cells, impacting their effectiveness against cancer cells .
  • Cell Surface Interactions: The presence of L-fucose on cell surfaces can influence cell-cell interactions and signaling pathways critical for immune response and tissue development .

L-Fucose shares structural similarities with several other sugars but maintains unique characteristics that distinguish it:

CompoundChemical FormulaKey Features
D-GalactoseC₆H₁₂O₆Contains a hydroxyl group at C-6; involved in lactose metabolism.
D-MannoseC₆H₁₂O₆Similar structure but differs in hydroxyl group positioning; important for glycoproteins.
6-Deoxy-L-GalactoseC₆H₁₂O₅Closely related to L-fucose; lacks hydroxyl group at C-6 but differs in configuration.

L-Fucose's uniqueness lies in its specific configuration and lack of a hydroxyl group at the C-6 position, which affects its biological roles and applications compared to these similar compounds .

Fucosylation—the enzymatic addition of L-fucose to glycoproteins and glycolipids—serves as a molecular switch governing immune cell communication. In cancer, tumor cells exploit fucosylation to evade immune surveillance, but exogenous L-fucose administration counteracts these mechanisms by altering glycan structures on immune receptors [1] [6]. For example, fucosylation of major histocompatibility complex class II (MHC-II) molecules, such as HLA-DRB1, enhances their stability and cell surface expression on melanoma cells, enabling robust CD4+ T cell recognition [6]. This process requires α-1,3-fucosyltransferase activity, which positions L-fucose residues on terminal N-acetyllactosamine branches of MHC-II glycans [6].

Mechanistically, L-fucose-mediated fucosylation modulates Toll-like receptor (TLR) and C-type lectin receptor (CLR) signaling in antigen-presenting cells. In dendritic cells, DC-SIGN (a CLR) binds fucose-containing pathogen-associated molecular patterns (PAMPs), triggering interleukin-27 (IL-27) production via IKKε and interferon regulatory factor 1 (IRF1) activation [3]. IL-27 then drives follicular T helper (TFH) cell differentiation, linking innate fucose sensing to adaptive B cell responses [3]. Similarly, core fucosylation of the T cell receptor (TCR) β-chain stabilizes TCR-peptide-MHC (pMHC) interactions, as shown by impaired CD4+ T cell activation in fucosyltransferase 8 (Fut8)-deficient mice [7]. These findings underscore L-fucose’s dual role in shaping both innate and adaptive immune signaling networks.

Dendritic Cell Phenotype Regulation

L-Fucose reprograms dendritic cell differentiation and function, shifting immature myeloid cells toward immunostimulatory subsets. In vitro, L-fucose treatment polarizes bone marrow-derived dendritic cells (BMDCs) into CD103+ conventional DC1 (cDC1) and monocyte-derived DC (moDC) populations, which exhibit enhanced antigen uptake and processing [2] [4]. Single-cell RNA sequencing of intratumoral DCs from L-fucose-treated mice revealed upregulation of H2-Ab1 (MHC-II), Cd74 (invariant chain), and Ctsl (cathepsin L)—genes critical for antigen presentation [2]. Functionally, L-fucose-conditioned DCs increase MHC-II surface density by 2.3-fold and augment ovalbumin (OVA) peptide presentation to OT-I/OT-II T cells [2] [4].

Transcriptional profiling further demonstrates that L-fucose suppresses immunosuppressive markers (CCL17, CCL22) while inducing immunostimulatory cytokines (IL-12, IL-23) [4]. However, cytokine secretion assays show discordance between mRNA levels and protein release, suggesting posttranscriptional regulation or delayed secretion kinetics [4]. Despite this, L-fucose-treated DCs consistently enhance T cell proliferation and IFN-γ production in co-culture systems, validating their functional superiority [2] [6].

T-Cell Priming and Interferon-γ Activation

L-Fucose amplifies T cell priming through DC-dependent and DC-independent mechanisms. In DC-mediated priming, L-fucose enhances the immunological synapse by increasing TCR-pMHC binding avidity. For instance, fucosylated HLA-DRB1 on melanoma cells improves CD4+ T cell adhesion and prolongs synapse duration from 5.2 to 8.6 minutes, as measured by live-cell imaging [6]. This structural stabilization translates to a 4.5-fold increase in IFN-γ+ CD4+ T cells in B16 melanoma models [6].

Direct fucosylation of TCRs also augments T cell responsiveness. Fut8−/− CD4+ T cells exhibit 60% reduced phosphorylation of ζ-chain-associated protein kinase 70 (ZAP-70) upon antigen stimulation, impairing downstream NF-κB and MAPK activation [7]. Conversely, L-fucose supplementation restores core fucosylation in Fut8+/+ T cells, rescuing their ability to lyse OVA-pulsed targets [7]. Notably, L-fucose synergizes with immune checkpoint blockade (ICB); anti-PD1 therapy combined with dietary L-fucose increases intratumoral CD8+ T cell infiltration by 3.1-fold compared to anti-PD1 alone in murine melanoma [6].

Tumor Microenvironment Remodeling Strategies

L-Fucose remodels the immunosuppressive TME by altering myeloid and lymphoid cell composition. In 4T1 mammary carcinoma models, oral L-fucose reduces tumor-associated macrophages (TAMs) by 45% and increases CD103+ DCs by 2.8-fold, creating a permissive niche for T cell entry [2] [4]. This shift correlates with decreased interleukin-10 (IL-10) and transforming growth factor-β (TGF-β) levels, alongside elevated C-X-C motif chemokine ligand 9 (CXCL9) and CXCL10—chemoattractants for CXCR3+ T cells [6].

Stratification of human melanoma samples reveals that high tumor fucosylation correlates with increased CD8+ T cell density (r = 0.72, p < 0.001) and improved anti-PD1 response rates (62% vs. 18% in low-fucose tumors) [6]. Furthermore, L-fucose counteracts regulatory T cell (Treg)-mediated suppression by downregulating forkhead box P3 (Foxp3) in Muc2−/− colitis models, though this effect is lymphocyte-dependent [5]. Current strategies to harness these findings include:

  • Dietary L-fucose supplementation to systemically enhance DC and T cell function
  • Intratumoral delivery of fucosylated antibodies or vaccines
  • Biomarker-driven patient selection using tumor fucosylation status

The availability of guanosine diphosphate-fucose represents a critical regulatory checkpoint in cellular fucosylation processes, with substrate concentrations directly influencing the extent and specificity of fucose incorporation into glycoconjugates [1] [2] [3]. The cellular pool of guanosine diphosphate-fucose is maintained through sophisticated metabolic networks that integrate multiple biosynthetic pathways and transport mechanisms [4] [5] [6].

The nucleotide sugar transporter system plays a pivotal role in establishing substrate availability gradients within cellular compartments [1] [7] [8]. The guanosine diphosphate-fucose transporter facilitates the translocation of activated fucose from cytosolic synthesis sites to the Golgi apparatus, where the majority of fucosylation reactions occur [1] [3] [8]. This transport process operates through an antiporter mechanism, exchanging imported nucleotide sugars with corresponding nucleoside monophosphates [1] [7].

Research has demonstrated that guanosine diphosphate-fucose transporter expression levels correlate directly with cellular fucosylation capacity [8]. In hepatocellular carcinoma, elevated guanosine diphosphate-fucose transporter expression serves as a key determinant of increased fucosylation patterns observed in malignant tissues [8]. The transporter protein exhibits tissue-specific expression patterns, with highest levels detected in organs with extensive glycoprotein synthesis requirements [3] [9] [8].

The substrate availability network exhibits complex regulatory feedback mechanisms that respond to cellular metabolic states [10] [4] [11]. When exogenous fucose concentrations increase, the system demonstrates preferential utilization of salvage pathway-derived guanosine diphosphate-fucose while simultaneously suppressing de novo biosynthesis through feedback inhibition [10] [11]. This metabolic switching occurs without significant changes in total cellular guanosine diphosphate-fucose concentrations, indicating sophisticated pool management mechanisms [10] [11].

Table 1: GDP-Fucose Biosynthetic Pathways - Key Enzymes and Their Properties
PathwayEnzymeEC NumberSubstrateProductCellular LocationContribution to GDP-Fucose
De NovoGDP-mannose 4,6-dehydrataseEC 4.2.1.47GDP-D-mannoseGDP-4-keto-6-deoxy-D-mannoseCytosol90-95%
De NovoGDP-4-keto-6-deoxy-mannose-3,5-epimerase-4-reductaseEC 1.1.1.271GDP-4-keto-6-deoxy-D-mannoseGDP-L-fucoseCytosol90-95%
SalvageL-fucokinaseEC 2.7.1.52L-fucose + ATPL-fucose-1-phosphateCytosol5-10%
SalvageGDP-fucose pyrophosphorylaseEC 2.7.7.30L-fucose-1-phosphate + GTPGDP-L-fucoseCytosol5-10%

Salvage vs. De Novo Biosynthetic Pathway Crosstalk

The relationship between salvage and de novo biosynthetic pathways for guanosine diphosphate-fucose synthesis demonstrates intricate metabolic crosstalk that challenges traditional views of pathway independence [4] [5] [6]. Recent investigations have revealed that these pathways exhibit mutual regulatory responses and compensatory mechanisms when individual pathway components are disrupted [4] [5] [6].

The de novo pathway, which accounts for approximately ninety to ninety-five percent of total guanosine diphosphate-fucose production under normal conditions, involves the sequential conversion of guanosine diphosphate-mannose through two enzymatic steps [2] [3] [4]. GDP-mannose 4,6-dehydratase catalyzes the initial oxidative dehydration reaction, followed by GDP-4-keto-6-deoxy-mannose-3,5-epimerase-4-reductase, which performs both epimerization and reduction to yield the final product [3] [12] [9].

The salvage pathway utilizes free fucose obtained from dietary sources or lysosomal degradation of fucosylated glycoconjugates [1] [13] [14]. L-fucokinase phosphorylates free fucose to form L-fucose-1-phosphate, which is subsequently converted to guanosine diphosphate-fucose by GDP-fucose pyrophosphorylase [1] [13] [14]. Although this pathway typically contributes only five to ten percent of total guanosine diphosphate-fucose production, its regulatory influence extends beyond its quantitative contribution [1] [4] [14].

Pathway crosstalk mechanisms involve feedback inhibition systems that coordinate enzyme activities across both biosynthetic routes [10] [4] [5]. When salvage pathway flux increases due to elevated exogenous fucose availability, feedback inhibition of GDP-mannose 4,6-dehydratase occurs, resulting in decreased de novo pathway activity [10] [4]. This regulatory mechanism prevents excessive guanosine diphosphate-fucose accumulation while maintaining optimal substrate concentrations for fucosyltransferase activities [10] [4].

Experimental evidence demonstrates unequal influence patterns between the pathways, with salvage enzymes exerting disproportionate effects on de novo pathway regulation [4] [5]. Cell lines lacking salvage pathway enzymes exhibit elevated expression of de novo pathway components, suggesting compensatory upregulation mechanisms [4] [5]. Conversely, disruption of de novo pathway enzymes results in variable efficiency changes in guanosine diphosphate-fucose synthesis, indicating differential pathway dependencies [4] [5].

The existence of separate, non-homogeneous guanosine diphosphate-fucose pools within the cytoplasm provides a mechanistic basis for pathway-specific substrate utilization [10]. These pools demonstrate differential accessibility to various fucosyltransferases, with early Golgi enzymes showing stronger preference for salvage-derived substrate compared to trans-Golgi fucosyltransferases [10]. This compartmentalization suggests that metabolic origin influences substrate fate and utilization patterns [10].

Fucosyltransferase Isoform-Specific Activities

Fucosyltransferase enzymes exhibit remarkable diversity in their substrate specificities, catalytic mechanisms, and regulatory properties, reflecting the complexity of cellular fucosylation requirements [15] [16] [17]. Each isoform demonstrates distinct kinetic parameters, subcellular localization patterns, and acceptor substrate preferences that collectively determine the specificity and efficiency of fucose incorporation [18] [15] [16].

The α1,6-fucosyltransferase represents the sole enzyme responsible for core fucosylation of N-linked glycans in mammalian cells [2] [19] [16]. This enzyme catalyzes the transfer of fucose from guanosine diphosphate-β-L-fucose to the innermost N-acetylglucosamine residue through an α1,6-linkage [2] [16] [17]. Structural analysis reveals that α1,6-fucosyltransferase follows an SN2 mechanism and utilizes a series of mobile loops and an α-helix to form the substrate binding site [16] [17].

The enzyme demonstrates stringent substrate requirements, with optimal activity observed against biantennary complex N-glycans containing terminal N-acetylglucosamine residues on the α1,3 arm [18] [16] [17]. Kinetic analysis reveals a Km value of 14.56 μM for guanosine diphosphate-fucose and 113.1 μM for biantennary glycan substrates, with a turnover number of approximately 15 min⁻¹ [20]. The presence of an exosite formed by structural loops and an SH3 domain enables recognition of branched sugar substrates and contributes to the enzyme's specificity for complex N-glycans [16] [21] [17].

α1,3-fucosyltransferases constitute a family of enzymes responsible for synthesizing Lewis blood group antigens and selectin ligands [22] [23] [15]. These isoforms exhibit tissue-specific expression patterns and demonstrate varying substrate preferences for different lactosamine acceptor molecules [22] [23] [24]. α1,3-fucosyltransferase V, for example, exhibits a catalytic residue with a pKa of 4.1 and demonstrates enhanced activity in the presence of manganese ions [24].

Table 2: Fucosyltransferase Isoforms and Their Substrate Specificities
EnzymeLinkage TypePrimary SubstrateCellular LocationTissue DistributionKey Function
FUT8α1,6-linkage (core)N-glycan core GlcNAcGolgi (medial)UbiquitousCore fucosylation
FUT3α1,3-linkageType 1 lactosamineGolgi (trans)Kidney, colon, liverLewis antigen synthesis
FUT5α1,3-linkageType 1 lactosamineGolgi (trans)Limited tissue typesLewis antigen synthesis
FUT6α1,3-linkageType 1 lactosamineGolgi (trans)Kidney, liver, colonLewis antigen synthesis
FUT7α1,3-linkageType 2 lactosamineGolgi (trans)T cells, endothelial cellsSelectin ligand formation
FUT9α1,3-linkageType 1 lactosamineGolgi (trans)Multiple tissuesLewis antigen synthesis
POFUT1O-fucosylationEGF-like domainsEndoplasmic reticulumUbiquitousNotch signaling
POFUT2O-fucosylationTSR domainsEndoplasmic reticulumUbiquitousProtein folding

Protein O-fucosyltransferases represent a distinct class of enzymes that modify serine and threonine residues within specific protein domains [25] [26]. POFUT1 specifically targets epidermal growth factor-like domains and plays crucial roles in Notch signaling pathways [26]. POFUT2 modifies thrombospondin type 1 repeats and participates in protein folding quality control mechanisms [26]. Recent discoveries have identified FUT10 and FUT11 as additional protein O-fucosyltransferases, now designated POFUT3 and POFUT4, which specifically modify elastin microfibril interface domains [26].

The tissue-specific expression patterns of fucosyltransferase isoforms contribute to the diversity of fucosylated structures observed in different cell types [3] [22] [27]. FUT7 expression in CD4+ T cells is regulated by conserved non-coding sequences and alternative promoter elements that respond to cellular activation signals [27]. This regulated expression enables the generation of selectin ligands required for lymphocyte trafficking and inflammatory responses [27].

Catalytic efficiency measurements demonstrate significant variations among fucosyltransferase isoforms, with α1,6-fucosyltransferase exhibiting particularly high efficiency for its preferred substrates [20]. The enzyme demonstrates approximately ten-fold higher catalytic efficiency for guanosine diphosphate-fucose compared to glycan acceptors, indicating that donor substrate binding represents the rate-limiting step in the catalytic cycle [20].

Table 3: Kinetic Parameters of Key Fucosylation Enzymes
EnzymeSubstrateKm value (μM)kcat (min⁻¹)kcat/Km EfficiencyOptimal pHMetal Cofactor
FUT8GDP-fucose14.5615High6.5-7.5Mn²⁺
FUT8G0 glycan113.115Moderate6.5-7.5Mn²⁺
FUT8G0-peptide133.115Moderate6.5-7.5Mn²⁺
FucT V (α1,3)GDP-fucoseNot specifiedNot specifiedHigh6.5Mn²⁺
GMDGDP-mannoseNot specifiedNot specifiedNot specifiedNot specifiedNADP⁺
FUKL-fucoseNot specifiedNot specifiedNot specifiedNot specifiedATP, Mg²⁺

Post-Translational Modification of Immunological Targets

Fucosylation represents a critical post-translational modification that profoundly influences the function and activity of key immunological target proteins [2] [28] [29]. The modification patterns observed on immune system components directly impact cellular recognition, signaling efficiency, and effector function capabilities [2] [28] [30].

Immunoglobulin G Fc region fucosylation serves as a paradigmatic example of how glycosylation modifications regulate immune effector functions [28] [29] [30]. Core fucosylation of the Fc domain significantly reduces binding affinity to FcγRIIIa receptors, resulting in decreased antibody-dependent cellular cytotoxicity activity [28] [29] [31]. Structural analysis reveals that afucosylated immunoglobulin G exhibits unique carbohydrate-carbohydrate interactions with receptor glycans, which are weakened or eliminated when core fucose is present [29].

The clinical significance of immunoglobulin G fucosylation has been demonstrated in various infectious diseases and inflammatory conditions [30]. COVID-19 patients with severe disease exhibit reduced fucosylation levels in circulating immunoglobulin G, contributing to enhanced inflammatory responses and tissue damage [30]. Similarly, dengue virus infections show correlations between afucosylated immunoglobulin G levels and disease severity, highlighting the regulatory role of this modification in viral immune responses [30].

B cell receptor complex assembly and function depend critically on core fucosylation of the μ heavy chain component [2]. α1,6-fucosyltransferase expression increases significantly during the transition from pro-B to pre-B cell development, enabling proper pre-B cell receptor complex formation [2]. The fucosylation modification facilitates protein-glycoprotein interactions between the μ heavy chain CH1 domain and λ5 surrogate light chain, enhancing receptor stability and signaling efficiency [2].

T cell receptor modifications through N-glycan fucosylation influence binding kinetics and cellular activation thresholds [32]. Molecular dynamics investigations demonstrate that N-glycosylation patterns, including fucose modifications, alter T cell receptor-peptide major histocompatibility complex dissociation rates and overall binding stability [32]. These modifications contribute to fine-tuning of T cell activation responses and immune tolerance mechanisms [32].

Immune checkpoint proteins represent another critical class of fucosylation targets with significant therapeutic implications [33] [28]. B7-H3 checkpoint protein demonstrates enhanced stability and membrane expression when core fucosylated, leading to increased immune suppression capabilities [28]. The modification correlates with poor prognosis in triple-negative breast cancer patients and contributes to tumor immune evasion mechanisms [28].

PD-1 checkpoint receptor fucosylation influences its regulatory function in immune responses, although the specific mechanisms remain under investigation [33] [30]. Post-translational modifications of checkpoint molecules, including fucosylation, represent emerging targets for enhancing cancer immunotherapy efficacy [33].

CD14 co-receptor fucosylation modulates its expression levels and influences innate immune signaling pathways [2] [30]. The modification affects cellular responses to pathogen-associated molecular patterns and contributes to inflammatory response regulation [2] [30].

Table 4: Post-Translational Modification Effects on Immunological Targets
Target ProteinFucosylation TypeEffect of FucosylationFunctional ConsequenceClinical RelevanceAffinity Change (Fold)
IgG Fc regionCore fucosylationReduced FcγRIIIa bindingDecreased ADCC activityTherapeutic antibody design10-50 fold decrease
B cell receptorCore fucosylationEnhanced BCR assemblyImproved B cell signalingB cell malignancies2-3 fold increase
T cell receptorN-glycan fucosylationAltered binding kineticsModified T cell activationAutoimmune diseasesVariable
CD14Core fucosylationModulated expressionAltered immune responseInflammatory conditionsVariable
PD-1Core fucosylationRegulated checkpoint functionImmune checkpoint regulationCancer immunotherapyVariable
B7-H3Core fucosylationIncreased stabilityEnhanced immune suppressionTumor immune evasion2-4 fold increase

The therapeutic implications of immunological target fucosylation extend to antibody engineering strategies for enhanced therapeutic efficacy [28] [29] [31]. Afucosylated therapeutic antibodies demonstrate superior antibody-dependent cellular cytotoxicity activity, leading to improved clinical outcomes in cancer treatment applications [28] [29]. Glycoengineered antibodies produced in cell lines deficient in core fucosylation enzymes represent a growing class of next-generation therapeutics [29] [31].

Physical Description

White crystals; [Sigma-Aldrich MSDS]

XLogP3

-2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

164.06847348 g/mol

Monoisotopic Mass

164.06847348 g/mol

Heavy Atom Count

11

Melting Point

140°C

UNII

28RYY2IV3F

Other CAS

2438-80-4

Wikipedia

Fucose

General Manufacturing Information

L-Galactose, 6-deoxy-: ACTIVE

Dates

Last modified: 07-26-2023

Explore Compound Types